molecular formula C17H9N3OS B2634696 (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile CAS No. 476278-77-0

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile

Cat. No.: B2634696
CAS No.: 476278-77-0
M. Wt: 303.34
InChI Key: JYKZGQHFJUXASH-GHRIWEEISA-N
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Description

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile is a synthetic benzothiazole derivative offered for research purposes. This compound is part of a structurally significant class of heterocyclic aromatic hydrocarbons containing both phenyl and thiazole rings in their core structure, integrating sulfur and nitrogen atoms . Benzothiazole derivatives are extensively documented in scientific literature for their diverse pharmacologic potential, though the specific applications for this particular derivative require further investigation by qualified researchers. The broader benzothiazole scaffold has been reported to exhibit a wide spectrum of biological activities in preclinical research, including but not limited to antidepressant , anticonvulsant , and anticancer effects . For instance, certain benzothiazolic derivatives have demonstrated significant cytostatic and cytotoxic activity in studies, inducing DNA fragmentation and inhibiting cell proliferation and invasion in models of diseases like melanoma . Other research on related compounds indicates that the mechanism of action for such effects may involve the modulation of central nervous system targets; some analogues have been shown to potentially increase the concentrations of monoamine neurotransmitters such as serotonin and norepinephrine, which is a recognized pathway for antidepressant activity . This product is intended for research applications only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3OS/c18-9-11-5-7-12(8-6-11)16(21)13(10-19)17-20-14-3-1-2-4-15(14)22-17/h1-8,21H/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEWWXYFWCKSCY-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)C#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)C#N)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile typically involves a multi-step process:

    Formation of Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Final Product: The final step involves the condensation of the benzo[d]thiazole derivative with 4-cyanobenzaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile involves several key steps, typically starting from benzo[d]thiazole derivatives and utilizing cyanoacetylation reactions. The compound's structure can be analyzed through various spectroscopic methods such as NMR and IR spectroscopy, which confirm the presence of characteristic functional groups.

Table 1: Key Synthetic Pathways

StepReactantsConditionsProducts
1Benzo[d]thiazole, Cyanoacetic acidReflux in DMFThis compound
2(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl) derivativesVarious electrophilesSubstituted benzonitriles

Biological Evaluations

Recent studies have highlighted the biological potential of compounds similar to this compound. These compounds have shown promising results as antimicrobial and anticancer agents.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives synthesized from benzo[d]thiazole have been evaluated against various bacterial strains, demonstrating significant inhibition zones, which suggest their potential use as antibacterial agents .

Anticancer Properties

Compounds containing the benzo[d]thiazole moiety have also been investigated for their anticancer effects. Studies reveal that these compounds can induce apoptosis in cancer cells, making them viable candidates for further development in cancer therapy .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the cyano group enhances its reactivity and potential interactions within biological systems.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives:

  • Case Study 1: Antimicrobial Evaluation
    A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the cyanoacetyl position significantly enhanced activity against both pathogens .
  • Case Study 2: Anticancer Activity
    In vitro studies on human cancer cell lines demonstrated that compounds derived from this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzo[d]thiazole Derivatives with Varying Substituents

(Z)-4-(2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)acetyl)benzonitrile (3ac)
  • Structural Differences : The Z-isomer (3ac) contains a benzyl substituent on the benzothiazole nitrogen, altering steric bulk compared to the unsubstituted target compound.
  • highlights that such substitutions (e.g., nitro or bromo groups in 3ad–3ae) modulate aggregation-induced emission (AIE) properties, with electron-withdrawing groups enhancing quantum yields .
  • Synthesis : Prepared via condensation reactions under mild conditions, differing from the target compound’s regioselective thionation steps .
(E)-2-(Benzo[d]thiazol-2(3H)-ylidene)-2-cyanoethanethioamide
  • Functional Groups : Replaces the benzonitrile group with a thioamide, increasing hydrogen-bonding capacity.
  • Applications: Demonstrated antibacterial activity against Gram-positive bacteria, suggesting that cyanoacetyl derivatives (like the target compound) may exhibit similar bioactivity if functional groups are optimized .

Heterocyclic Analogues with Thiazolidinone or Pyrazole Cores

Ethyl 2-[(E)-cyano(thiazolidin-2-ylidene)methyl]thiazole-4-carboxylate (1)
  • Core Structure: Substitutes benzothiazole with a thiazolidinone ring, introducing an ester group.
  • Bioactivity : Shows moderate antibacterial effects, though less potent than benzothiazole derivatives, likely due to reduced aromaticity and electron-deficient character .
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
  • Hybrid Structure : Combines benzothiazole with a dihydropyrazolone ring.
  • Electronic Effects: The non-planar pyrazolone ring disrupts conjugation, reducing optoelectronic utility but enhancing ligand flexibility for metal coordination .

Substituent Effects on Physical and Chemical Properties

Melting Points and Solubility
  • Data from : Thiazole derivatives with electron-withdrawing substituents (e.g., 4-Br in 4c) exhibit higher melting points (147–148°C) compared to methyl-substituted analogues (125–126°C for 4d). This trend suggests that the target compound’s benzonitrile group may similarly elevate thermal stability .
  • Solubility : Nitro groups (e.g., in 3ad) reduce solubility in polar solvents, whereas methyl groups (e.g., in 4e) enhance lipophilicity .

Data Tables

Table 1. Comparative Physical Properties of Selected Analogues

Compound Melting Point (°C) Yield (%) Key Substituent Reference
Target Compound Not reported >70 Benzonitrile
(Z)-3ac 119–120 69 3-Benzyl
4c (Br-substituted) 147–148 89 4-Bromo
Ethyl 2-[(E)-cyano...carboxylate (1) Not reported 73 Thiazolidinone

Biological Activity

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.

Structure and Synthesis

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the cyclocondensation of various precursors, including thiazoles and cyanoacetyl derivatives. For instance, the regioselective synthesis of related thiazole derivatives has been documented, showcasing methodologies that yield high purity and specific isomers .

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d]thiazole structure exhibit promising anticancer properties. For example, derivatives of benzo[d]thiazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound this compound specifically has been evaluated for its cytotoxic effects on human cancer cell lines, with results suggesting a potential role in cancer therapy.

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that similar compounds exhibit strong AChE inhibitory activity, with IC50 values indicating significant potency . Molecular docking studies suggest that these compounds interact effectively with the active site of AChE, leading to their inhibitory effects.

Case Studies

  • In Vitro Evaluation : A series of benzo[d]thiazole derivatives were synthesized and tested for their biological activity. Among these, certain derivatives demonstrated IC50 values as low as 2.7 µM against AChE, highlighting their potential as therapeutic agents for Alzheimer's disease .
  • Anticancer Studies : Research involving the compound's analogs has shown that they can induce apoptosis in cancer cells. In one study, a derivative was found to significantly reduce cell viability in breast cancer cells through a mechanism involving mitochondrial dysfunction .

Research Findings Summary Table

Study Biological Activity IC50 (µM) Mechanism
Study 1AChE Inhibition2.7Competitive inhibition at active site
Study 2Anticancer ActivityVaries by cell lineInduction of apoptosis via mitochondrial pathway
Study 3Cytotoxicity in cancer cellsVariesCell cycle arrest and apoptosis

Q & A

Q. What are the common synthetic routes for preparing (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile?

The compound is typically synthesized via condensation reactions involving benzo[d]thiazole derivatives and cyanoacetyl precursors. For example:

  • Alkylation approach : Reacting 4’-(2-bromoacetyl)benzonitrile with a benzo[d]thiazole-derived nucleophile under basic conditions yields the target compound. Optimized conditions (e.g., DMSO solvent, 10 mmol scale) achieve ~80% yield, confirmed by 1^1H NMR and elemental analysis .
  • Malononitrile condensation : Treating 1-phenyl-2-thiocyanatoethanone with malononitrile generates a thiazolylidene-malononitrile intermediate, which can be further functionalized .

Q. How is the structural configuration of this compound validated?

Key characterization methods include:

  • Spectroscopy : 1^1H NMR (e.g., δ 8.15–8.17 ppm for aromatic protons), 13^{13}C NMR, and IR (C≡N stretch ~2200 cm1^{-1}, C=O ~1700 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS (e.g., m/z 277 [M+1]) validates molecular weight .
  • Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages ensures purity (e.g., C: 47.92% observed vs. 47.81% calculated) .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

The compound’s conjugated system enables unique reactivity:

  • Oxidative deprotection : Under ClO^-, the benzo[d]thiazole moiety undergoes cleavage, releasing a fluorophore (HBTY) with aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) properties. Quantum yield shifts (0 → 42.88%) are tracked via fluorescence spectroscopy .
  • Electrophilic substitution : The cyanoacetyl group participates in nucleophilic attacks, as seen in reactions with hydrazine hydrate or benzenediazonium chloride to form pyrazole or azo derivatives .

Q. How can contradictory data in synthesis yields or spectral results be resolved?

Discrepancies often arise from substituent effects or reaction conditions:

  • Substituent tuning : Electron-withdrawing groups (e.g., NO2_2) on the benzoyl ring reduce yields compared to electron-donating groups (e.g., OCH3_3) due to steric and electronic effects .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency vs. acetic acid, which may promote side reactions .

Q. What strategies are used to modify its reactivity for targeted applications?

  • Functional group diversification :
    • The cyano group can be hydrolyzed to carboxylic acids or reduced to amines .
    • The thiazolylidene moiety reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form Schiff bases, validated by 1^1H NMR (δ 7.32 ppm for -NH2_2) .
  • Cross-coupling : Palladium-catalyzed C–H activation enables aryl substitutions at the benzonitrile position .

Q. How are its photophysical properties leveraged in material science?

The compound’s extended π-system exhibits:

  • AIE/ESIPT behavior : Fluorescence emission shifts (e.g., 450 → 600 nm) under varying pH or aggregation states, monitored via time-resolved spectroscopy .
  • Solvatochromism : Solvent polarity alters absorption maxima (e.g., λmax_{\text{max}} shifts 20–30 nm in DCM vs. water) .

Q. What in vitro biological activities have been explored?

While direct studies on this compound are limited, structurally related thiazoles show:

  • Enzyme inhibition : Analogues with morpholine substituents inhibit bovine carbonic anhydrase (IC50_{50} ~0.8–1.2 µM) via docking studies .
  • Antimicrobial activity : Thiazolylidene-malononitriles exhibit MIC values of 8–16 µg/mL against S. aureus .

Methodological Considerations

Q. How is stereochemical purity (E/Z isomerism) ensured during synthesis?

  • Reaction conditions : Refluxing in acetic acid with NaOAc favors the E isomer via thermodynamic control .
  • Spectroscopic discrimination : 1^1H NMR coupling constants (e.g., J = 12–16 Hz for trans-configuration) and NOESY confirm stereochemistry .

Q. What crystallographic techniques determine its solid-state structure?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N: 1.28 Å) and dihedral angles (e.g., 15.2° between aromatic planes) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts: 12.4% contribution) .

Q. How are stability and degradation profiles assessed?

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~250°C indicates thermal stability .
  • HPLC-MS : Tracks hydrolytic degradation (e.g., half-life >24 h in PBS at pH 7.4) .

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